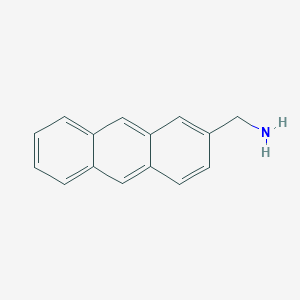

Anthracen-2-ylmethanamine

Description

Contextualization within Anthracene-Derived Organic Molecules

Anthracene (B1667546), a molecule composed of three fused benzene (B151609) rings, serves as a fundamental building block for a vast array of organic compounds. wikipedia.orgnih.gov Its derivatives are the subject of extensive research due to their diverse photophysical, photochemical, and electronic properties. nih.govbeilstein-journals.orgmdpi.com The reactivity of the anthracene nucleus, particularly at the 9 and 10 positions, has been widely explored, leading to the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors. beilstein-journals.orgutc.edu

While substitutions at the 9 and 10 positions are common, functionalization at other positions, such as the 2-position, offers a pathway to novel molecular architectures with potentially unique characteristics. The synthesis of such derivatives can be achieved through various methods, including the reduction of corresponding anthraquinones, which protects the highly reactive 9 and 10 positions and directs substitution to other rings. beilstein-journals.org Another approach involves Friedel-Crafts reactions, a classic method for the alkylation and acylation of aromatic rings. beilstein-journals.org For instance, the formylation of anthracene can produce 9-anthraldehyde (B167246), a precursor for various 9-substituted derivatives. wikipedia.orgorgsyn.org

The introduction of an aminomethyl group (-CH2NH2) to the anthracene skeleton at the 2-position, as seen in Anthracen-2-ylmethanamine, significantly alters its chemical properties. The presence of the basic amino group introduces possibilities for a range of chemical transformations and potential applications that differ from those of the parent hydrocarbon.

Historical Development and Emerging Research Areas of Aminomethylated Aromatic Systems

The study of aminomethylated aromatic systems has a rich history, driven by their prevalence in biologically active molecules and their utility as synthetic intermediates. The aminomethyl group can profoundly influence the pharmacological and physicochemical properties of an aromatic compound.

Historically, research has often focused on the aminomethylation of various aromatic and heterocyclic systems. While specific historical data on the aminomethylation of anthracene at the 2-position is not extensively documented in readily available literature, the broader field of aminomethylation reactions is well-established. These reactions typically involve the introduction of a CH2NR2 group onto an aromatic ring.

Emerging research in this area continues to explore the synthesis and application of novel aminomethylated aromatic compounds. For instance, derivatives of 9-(aminomethyl)anthracene have been investigated as fluorescent PET (photoinduced electron transfer) sensors for protons. sigmaaldrich.com The reactivity of related compounds, such as 2-aminoanthracene (B165279), has been explored in the preparation of more complex heterocyclic structures. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

anthracen-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9H,10,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGQGDKBPIBLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Anthracen 2 Ylmethanamine and Its Analogues

Direct Functionalization Approaches on the Anthracene (B1667546) Core

Directly attaching a functional group to the unsubstituted anthracene core is often the most atom-economical approach in principle. However, for anthracene, these reactions are dominated by the electronic properties of the polycyclic aromatic system.

Direct aminomethylation, such as the Mannich reaction, involves the electrophilic substitution of an acidic proton with an aminomethyl group derived from an aldehyde (like formaldehyde) and an amine. wikipedia.orgnih.govlibretexts.org In the case of anthracene, this proceeds via an electrophilic aromatic substitution mechanism where the nucleophilic π-system of the anthracene ring attacks an electrophilic iminium ion. chemistrysteps.com

However, the regioselectivity of electrophilic substitution on anthracene is a significant challenge for synthesizing 2-substituted products. The reaction overwhelmingly favors substitution at the 9- and 10-positions. quora.com This preference is due to the superior stability of the carbocation intermediate (the sigma complex or arenium ion) formed upon electrophilic attack at the central ring. stackexchange.comucalgary.ca Attack at the 9-position allows the molecule to retain the aromaticity of two separate benzene (B151609) rings, which is energetically more favorable than attacking a terminal position (like C-2), which only preserves the aromaticity of a single naphthalene unit. stackexchange.com Consequently, direct aminomethylation of anthracene is not a viable method for the regioselective synthesis of anthracen-2-ylmethanamine, as it would primarily yield the 9-(aminomethyl)anthracene isomer. Achieving functionalization on the terminal rings generally requires the 9,10-positions to be blocked or the presence of directing groups. researchgate.netnih.gov

Reductive amination is a powerful method for forming amines, but it is fundamentally a two-step process that begins with a carbonyl compound (an aldehyde or ketone). acs.org The carbonyl group reacts with an amine to form an imine or enamine, which is then reduced to the corresponding amine. As this methodology requires a carbonyl precursor, it cannot be classified as a direct functionalization of an unactivated C-H bond on the anthracene core. Instead, it represents a transformation of a precursor that must first be synthesized, and as such, these strategies are more appropriately discussed under precursor-based routes.

Precursor-Based Synthesis Routes

Given the challenges of direct functionalization, multi-step routes starting from a pre-functionalized anthracene core are the most practical and widely employed methods. These strategies offer precise control over regiochemistry.

The reaction is versatile, allowing for the synthesis of not only the primary amine (anthracen-2-ylmethanamine) but also a wide range of N-substituted analogues by using primary or secondary amines in the initial condensation step. A variety of reducing agents can be employed for the reduction of the intermediate imine, with the choice depending on the substrate's tolerance to reaction conditions.

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727), Ethanol | Common, inexpensive, and effective. The reaction can be performed stepwise (imine formation then reduction) or as a one-pot procedure. researchgate.net |

| Sodium Triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective reducing agent, particularly effective for one-pot reductive aminations as it is less reactive towards the starting aldehyde. acs.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate (B1210297) | Utilizes catalysts like Palladium on Carbon (Pd/C) or Raney Nickel. It is considered a "green" method but may not be compatible with other reducible functional groups in the molecule. |

An alternative precursor-based route utilizes anthracene-2-carboxylic acid. acs.orgnih.gov This method involves converting the carboxylic acid into an amide (anthracene-2-carboxamide), which is then reduced to the target amine. This is a classic and highly effective transformation for preparing primary amines from carboxylic acids.

The synthesis proceeds through two main steps:

Amide Formation: The carboxylic acid is first activated to facilitate nucleophilic attack by an amine. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849). Alternatively, direct coupling of the carboxylic acid and an ammonia source can be achieved using peptide coupling reagents.

Amide Reduction: The resulting anthracene-2-carboxamide is then reduced. This step requires a powerful reducing agent, as amides are relatively stable functional groups. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, readily reducing the amide to the corresponding primary amine. beilstein-journals.orgnih.gov

| Step | Method | Typical Reagents |

|---|---|---|

| 1. Amidation | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Concentrated NH₄OH |

| Direct Coupling | DCC, EDC, or HATU with NH₃ or NH₄Cl | |

| 2. Reduction | Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) in THF or Diethyl Ether |

Multi-step Convergent and Divergent Synthesis Paradigms

For the creation of more complex analogues or libraries of compounds, convergent and divergent synthetic strategies are often employed. These paradigms offer flexibility and efficiency in generating molecular diversity.

A convergent synthesis approach would involve the construction of the anthracene core from smaller, functionalized building blocks. For instance, a substituted naphthalene derivative could be joined with another functionalized benzene ring precursor via methods like a Friedel-Crafts cyclization or a Diels-Alder reaction to form the tricyclic anthracene system with the desired functionality already in place at the 2-position or as a readily convertible precursor. nih.govsemanticscholar.orgacs.org This approach is efficient because it builds complexity rapidly and allows for late-stage combination of key fragments.

Conversely, a divergent synthesis strategy would start from a common, strategically functionalized intermediate, such as 2-bromoanthracene or anthracene-2-carboxaldehyde, and use it to generate a wide array of different target molecules. rsc.org For example:

From Anthracene-2-carboxaldehyde: One could perform reductive amination with a diverse set of primary and secondary amines to create a library of N-substituted analogues. The aldehyde could also be used in other reactions (e.g., Wittig, Grignard) to elaborate the side chain before introducing the amine functionality.

From 2-Bromoanthracene: The bromine atom can be used as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a vast range of substituents and build molecular complexity before or after establishing the aminomethyl group.

These advanced strategies are crucial for medicinal chemistry and materials science, where the systematic variation of molecular structure is key to optimizing function.

Green Chemistry and Advanced Synthesis Protocols

Catalytic Synthesis Protocols

Transition metal-catalyzed reactions have become a cornerstone for the synthesis of anthracene scaffolds, providing efficient and selective pathways. frontiersin.org These methods often involve the construction of the anthracene core through cyclization or annulation reactions, which can be adapted to produce precursors for anthracen-2-ylmethanamine.

Various metals, including palladium, rhodium, gold, cobalt, and zinc, have been employed to catalyze the formation of the anthracene framework. frontiersin.orgbeilstein-journals.org For instance, palladium(II)-catalyzed tandem transformations of diphenyl carboxylic acids with acrylates have been developed to generate substituted anthracene derivatives. nih.gov This process involves carboxyl-directed C-H alkenylation and a secondary C-H activation, followed by intramolecular C-C bond formation and decarboxylative aromatization. nih.gov

Rhodium-catalyzed oxidative benzannulation of 1-adamantoyl-1-naphthylamines with internal alkynes in the presence of a copper oxidant is another effective method for producing substituted anthracenes. frontiersin.org Furthermore, gold-catalyzed cyclization of o-alkynyldiarylmethanes offers a concise route to various substituted anthracenes, tolerating a range of functional groups. beilstein-journals.orgsemanticscholar.org

Cobalt-catalyzed [2+2+2] cyclotrimerization reactions of diynes with alkynes or nitriles have also been utilized to create substituted anthracenes and azaanthracenes, sometimes with the assistance of microwave irradiation. nih.gov Zinc-catalyzed methodologies, such as the synthesis of 1,8-diaryl-anthracene derivatives, demonstrate the versatility of different catalytic systems in accessing diverse anthracene structures. frontiersin.orgnih.gov

Table 1: Overview of Catalytic Synthesis Methods for Anthracene Derivatives

| Catalyst System | Reactants | Type of Reaction | Key Features |

|---|---|---|---|

| Palladium(II) | Diphenyl carboxylic acids, acrylates | Tandem C-H alkenylation/cyclization | Carboxyl-directed, decarboxylative aromatization nih.gov |

| Rhodium/Copper(II) acetate | 1-Adamantoyl-1-naphthylamines, internal alkynes | Oxidative benzannulation | Effective for substituted anthracenes frontiersin.org |

| Gold | o-Alkynyldiarylmethanes | Cyclization | Tolerates various functional groups beilstein-journals.orgsemanticscholar.org |

| Cobalt/Zinc | Diynes, alkynes/nitriles | [2+2+2] Cyclotrimerization | Produces anthracenes and azaanthracenes nih.gov |

| Zinc | 1,8-Dichloroanthraquinone, aryl boronic acids | Reduction/Suzuki-Miyaura coupling | Yields 1,8-diaryl anthracene derivatives frontiersin.orgnih.gov |

| Indium(III) triflate | 2-Benzylic aromatic aldehydes/ketones | Reductive-dehydration intramolecular cycloaromatization | High yields for substituted anthracenes beilstein-journals.orgresearchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of anthracene derivatives, aligning with the principles of green chemistry by reducing reaction times and often avoiding the need for solvents. proquest.comiosrphr.org This technique has been successfully applied to the synthesis of compounds structurally related to anthracen-2-ylmethanamine.

For example, the synthesis of (anthracene-9-yl)methylamine has been achieved in high yield through the reaction of 9-chloromethylanthracene with piperidine in dimethyl sulfoxide (DMSO) under microwave irradiation. proquest.com This method significantly shortens the reaction time to just 13 minutes. proquest.com

Similarly, a solvent-free, microwave-assisted protocol has been developed for the synthesis of 9-anthracenyl chalcones from 9-acetyl anthracene and various aldehydes in the presence of potassium hydroxide. iosrphr.org This approach offers excellent yields (90-97%) in a very short reaction time, highlighting the efficiency and environmental benefits of microwave irradiation. iosrphr.org The advantages of this method include being economical, solvent-free, having a high reaction rate, ease of purification, and being environmentally friendly. iosrphr.org

Deiters and co-workers described an efficient two-step route to prepare substituted anthracenes and azaanthracenes via microwave-assisted [2 + 2 + 2] cyclotrimerization reactions catalyzed by nickel and cobalt. nih.gov This demonstrates the synergy between catalytic methods and microwave technology.

Table 2: Examples of Microwave-Assisted Synthesis of Anthracene Derivatives

| Product | Reactants | Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| (Anthracene-9-yl)methylamine | 9-Chloromethylanthracene, Piperidine, DMSO | Microwave irradiation | 13 minutes | High proquest.com |

| 9-Anthracenyl chalcones | 9-Acetyl anthracene, Various aldehydes, KOH | Microwave irradiation, solvent-free | Short | 90-97% iosrphr.org |

| Substituted anthracenes and azaanthracenes | Diynes, Alkynes/Nitriles | Nickel and Cobalt catalysts, microwave irradiation | Not specified | Not specified nih.gov |

Photochemical Synthesis Routes

Photochemical reactions offer unique pathways for the synthesis and modification of anthracene derivatives, often proceeding with high selectivity and under mild conditions. These light-induced transformations can be used to create complex molecular architectures that are not easily accessible through thermal methods.

One example is the photochemical synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide from its (2E,4E) isomer. researchgate.net This conversion is achieved by irradiating a solution of the starting material with light from a commercial blue LED (> 475 nm), leading to a photostationary state containing a significant proportion of the desired product. researchgate.net This demonstrates the use of light to control stereochemistry in anthracene-containing molecules.

The photochemical reaction between anthracene and carbon tetrachloride is another example, leading to the formation of various products, including 9-chloro-10,10'-bis-(dichloromethyleno)-(9'H)-10,10'-dihydro-9,9'-bianthryl (CDDB) as the main bichromophoric photoproduct. ias.ac.in This reaction is initiated by near-ultraviolet radiation and proceeds through radical intermediates. ias.ac.in

Table 3: Examples of Photochemical Synthesis of Anthracene Derivatives

| Product | Starting Material | Conditions | Key Outcome |

|---|---|---|---|

| (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide | (2E,4E)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide | Blue LED light (> 475 nm) in acetonitrile | Isomerization to a photostationary state with 87% conversion researchgate.net |

| 9-Chloro-10,10'-bis-(dichloromethyleno)-(9'H)-10,10'-dihydro-9,9'-bianthryl | Anthracene, Carbon tetrachloride | Near-ultraviolet radiation (366 nm) | Formation of a complex bichromophoric product ias.ac.in |

Chemical Reactivity and Derivatization of Anthracen 2 Ylmethanamine

Reactivity of the Primary Amine Moiety

The primary amine group attached to the anthracene (B1667546) core via a methylene (B1212753) bridge is a key site for a variety of chemical transformations. Its nucleophilic nature allows for the synthesis of a wide array of derivatives.

The primary amine of Anthracen-2-ylmethanamine is readily susceptible to acylation and sulfonylation. These reactions involve the treatment of the amine with acylating or sulfonylating agents, typically acyl chlorides or sulfonyl chlorides, to form the corresponding amides and sulfonamides.

Acylation: The reaction with an acyl chloride, such as acetyl chloride, in the presence of a base, would yield the corresponding N-(anthracen-2-ylmethyl)acetamide. The general Friedel-Crafts acylation of the anthracene ring itself typically requires a Lewis acid catalyst like aluminum chloride and leads to substitution on the aromatic core, primarily at the 1, 6, 7, or 8 positions depending on the conditions. researchgate.net For instance, the acetylation of anthracene can yield 1-acetylanthracene or, under thermodynamic control, 2-acetylanthracene. researchgate.net However, the high nucleophilicity of the primary amine in Anthracen-2-ylmethanamine ensures that N-acylation is the preferred and dominant reaction pathway under standard conditions.

Sulfonylation: Similarly, reaction with a sulfonyl chloride, like benzenesulfonyl chloride, would produce N-(anthracen-2-ylmethyl)benzenesulfonamide. The sulfonylation of the anthracene nucleus is also a known process, yielding a mixture of sulfonic acids depending on the solvent and reaction conditions. semanticscholar.orgrsc.org For example, reacting anthracene with chlorosulphuric acid can produce anthracene-1-, -2-, and -9-sulphonic acids. rsc.org As with acylation, the reaction at the amine group is significantly more facile.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(anthracen-2-ylmethyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(anthracen-2-ylmethyl)benzenesulfonamide |

Anthracen-2-ylmethanamine, as a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). youtube.com This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, followed by dehydration. youtube.comyoutube.com

The synthesis of Schiff bases from anthracene derivatives is a well-established method for creating compounds with interesting photophysical and electrochemical properties. For example, new Schiff bases have been synthesized from 2-aminoanthracene (B165279) and various aldehydes, yielding azomethines that can exhibit liquid crystal properties and emit blue light. nih.gov The general mechanism involves the initial protonation of the carbonyl compound, followed by nucleophilic attack by the amine. youtube.com

The resulting imines derived from Anthracen-2-ylmethanamine can be further utilized in chemical synthesis. For instance, they can undergo reduction to form secondary amines.

Table 2: Schiff Base Formation with Various Carbonyls

| Carbonyl Compound | Resulting Schiff Base (Imine) |

|---|---|

| Benzaldehyde | N-(anthracen-2-ylmethyl)-1-phenylmethanimine |

| Acetone | N-(anthracen-2-ylmethyl)propan-2-imine |

| 9-Anthracenecarboxaldehyde | N-(anthracen-2-ylmethyl)-1-(anthracen-9-yl)methanimine |

The primary amine of Anthracen-2-ylmethanamine can react with isocyanates and isothiocyanates to form substituted urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are generally high-yielding and proceed via nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate.

Urea Synthesis: The reaction of Anthracen-2-ylmethanamine with an isocyanate (R-N=C=O) provides a straightforward route to N,N'-disubstituted ureas. nih.gov For instance, reacting the amine with phenyl isocyanate would yield 1-(anthracen-2-ylmethyl)-3-phenylurea. A variety of synthetic methods exist for urea formation, including reactions with phosgene (B1210022) or safer equivalents like N,N'-carbonyldiimidazole (CDI). nih.gov Alternative, greener methods involve the direct reaction of amines with carbon dioxide. rsc.org

Thiourea Synthesis: Similarly, thioureas are accessible through the reaction with isothiocyanates (R-N=C=S). organic-chemistry.org The reaction of Anthracen-2-ylmethanamine with phenyl isothiocyanate would produce 1-(anthracen-2-ylmethyl)-3-phenylthiourea. Anthracene-based thiourea derivatives have been investigated as fluorescent chemosensors, for example, in the chiral recognition of amino acids. nih.gov

Table 3: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Class | Example Product |

|---|---|---|

| Phenyl isocyanate | Urea | 1-(anthracen-2-ylmethyl)-3-phenylurea |

| Phenyl isothiocyanate | Thiourea | 1-(anthracen-2-ylmethyl)-3-phenylthiourea |

The derivatives of Anthracen-2-ylmethanamine, particularly those resulting from reactions described above (e.g., Schiff bases, thioureas), can act as effective ligands for metal chelation. The nitrogen and, in some cases, oxygen or sulfur atoms within these derivatives can donate lone pairs of electrons to form coordinate bonds with metal ions.

Anthracene-based ligands have been used to form complexes with a variety of metals, including copper, rhodium, and europium. nih.govmdpi.comnih.gov For example, Schiff base ligands derived from anthracene have been used to synthesize fluorescent mixed ligand copper(II) complexes. nih.gov Similarly, an anthrahydrazone ligand has been shown to coordinate with rhodium(III) to form a distorted octahedral complex. mdpi.com These metal complexes are often studied for their potential applications in catalysis, materials science, and as antitumor agents. mdpi.comnih.gov Anthracen-2-ylmethanamine itself, or its more elaborate derivatives, can form stable complexes with transition metals, with the specific coordination geometry depending on the metal ion and the ligand structure.

Electrophilic Aromatic Substitution on the Anthracene Nucleus

While the primary amine is the most reactive site for many reagents, the anthracene ring system can also undergo electrophilic aromatic substitution. Anthracene is generally more reactive than benzene (B151609) in such reactions. libretexts.org The substitution pattern is heavily influenced by the existing substituent. The aminomethyl group (-CH₂NH₂) at the 2-position is an activating, ortho-, para-directing group. However, the inherent reactivity of the anthracene nucleus, which favors substitution at the 9- and 10-positions, complicates the predictive outcome. wordpress.com Therefore, electrophilic attack could potentially occur at the 1-, 3-, 9-, or 10-positions.

Halogenation is a classic example of electrophilic aromatic substitution. The halogenation of unsubstituted anthracene often occurs at the 9- and 10-positions. wordpress.com For instance, reaction with bromine can lead to 9,10-dibromoanthracene. numberanalytics.com

In the case of Anthracen-2-ylmethanamine, the outcome of halogenation would depend on the specific reagents and conditions. Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could lead to substitution on the aromatic ring. nih.gov The directing effect of the 2-aminomethyl group would favor substitution at the 1- and 3-positions. However, the high intrinsic reactivity of the 9- and 10-positions means that a mixture of products, including 1-halo-, 3-halo-, 9-halo-, and 10-halo-2-(aminomethyl)anthracene, is possible. It is also plausible that under certain conditions, addition of the halogen across the 9,10-positions could occur. wordpress.comnih.gov

Table 4: Potential Products of Monohalogenation of Anthracen-2-ylmethanamine

| Reagent | Potential Isomeric Products |

|---|---|

| Br₂ / FeBr₃ | 1-Bromo-2-(aminomethyl)anthracene |

| 3-Bromo-2-(aminomethyl)anthracene | |

| 9-Bromo-2-(aminomethyl)anthracene | |

| 10-Bromo-2-(aminomethyl)anthracene | |

| Cl₂ / AlCl₃ | 1-Chloro-2-(aminomethyl)anthracene |

| 3-Chloro-2-(aminomethyl)anthracene | |

| 9-Chloro-2-(aminomethyl)anthracene | |

| 10-Chloro-2-(aminomethyl)anthracene |

Nitration and Sulfonation Reactions

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, on the anthracene nucleus are well-documented. For anthracene itself, electrophilic attack occurs preferentially at the C9 and C10 positions of the central ring, as this pathway preserves the aromaticity of the two outer benzene rings in the cationic intermediate, the sigma complex. stackexchange.com However, the substituent on the ring can alter this preference.

Nitration: The nitration of anthracene is typically carried out using nitric acid in the presence of a strong acid catalyst like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com Other methods include using copper nitrate (B79036) in glacial acetic acid or nitric acid with acetic anhydride. orgsyn.org For anthracen-2-ylmethanamine, the aminomethyl group (-CH₂NH₂) is an activating group, which would typically direct incoming electrophiles to the ortho (1 and 3) and para (6) positions. However, the inherent high reactivity of the 9 and 10 positions of the anthracene core often dominates. Therefore, nitration of anthracen-2-ylmethanamine is expected to yield a mixture of products, with substitution occurring at the 1, 3, 9, and 10 positions. The precise ratio of these isomers would depend on the specific reaction conditions, such as temperature and the nitrating agent used.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (oleum) or chlorosulfuric acid. masterorganicchemistry.comgoogle.com The sulfonation of anthracene can be complex, yielding different isomers based on reaction conditions. semanticscholar.orgrsc.org Sulfonation at the 9-position is often reversible, while substitution at the 1- and 2-positions is generally irreversible. semanticscholar.orgrsc.org Using chlorosulfuric acid in solvents like chloroform (B151607) or dioxan can produce anthracene-1- and -2-sulfonic acids, alongside the 9-sulfonic acid. semanticscholar.orgrsc.org In the case of anthracen-2-ylmethanamine, the reaction with sulfuric acid is expected to favor substitution at positions that are both electronically activated by the aminomethyl group and inherently reactive, leading to a complex mixture of monosulfonated products.

| Reaction | Reagent(s) | Typical Products for Anthracene Core | Expected Influence of 2-Aminomethyl Group |

| Nitration | HNO₃, H₂SO₄ | 9-Nitroanthracene, 9,10-Dinitroanthracene | Directs towards positions 1, 3, and 6; competes with inherent 9,10-reactivity. |

| Sulfonation | H₂SO₄ (fuming) | Anthracene-1-sulfonic acid, Anthracene-2-sulfonic acid | Directs towards positions 1, 3, and 6; may favor thermodynamically stable products. |

Oxidation and Reduction Pathways of Anthracen-2-ylmethanamine

Oxidation: The anthracene framework is susceptible to oxidation, most commonly yielding 9,10-anthraquinone. This transformation effectively removes the most reactive central ring of the polycyclic system. numberanalytics.com Various oxidizing agents can achieve this, including chromic acid, nitric acid, and photo-oxidation in the presence of oxygen. noaa.govrsc.org For instance, some substituted anthracenes undergo rapid photo-oxidation to the corresponding 9,10-anthraquinone simply upon exposure to daylight in solution. rsc.org The oxidation of anthracen-2-ylmethanamine would be expected to proceed similarly, yielding 2-(aminomethyl)-9,10-anthraquinone. The aminomethyl group is generally stable under these oxidative conditions, although strong oxidants could potentially affect it. A notable method involves the use of a sensitizer (B1316253) like a Fe(III)-porphyrin complex and a mild oxidant like hydrogen peroxide under visible light, which generates hydroxyl radicals to oxidize anthracene to anthraquinone (B42736). mdpi.comsemanticscholar.org

Reduction: Reduction of the anthracene moiety is less common than its oxidation but can be accomplished. A common method to obtain substituted anthracenes is through the reduction of the corresponding anthraquinones. nih.gov For example, 2,6-dimethoxy-9,10-anthraquinone can be reduced back to the anthracene using reagents like cyclohexyl toluene-p-sulfonate in the presence of zinc. rsc.org Catalytic hydrogenation can also be employed, though it often leads to the reduction of the entire aromatic system if conditions are harsh. The aminomethyl group itself can be synthesized via reduction, for example, through the Leuckart reaction, which involves the reductive amination of an aldehyde. researchgate.net This suggests that the aminomethyl group is stable to certain reductive conditions, while harsher conditions might affect the anthracene core.

Cycloaddition Reactions Involving the Anthracene Core

The central ring of anthracene acts as a diene in cycloaddition reactions, a consequence of its electronic structure. This reactivity is a key feature in the derivatization of the anthracene scaffold. numberanalytics.comorientjchem.org

Diels-Alder Reactions and Analogous Cycloadditions

The [4+2] cycloaddition, or Diels-Alder reaction, is a characteristic reaction of anthracene, which reacts across its 9 and 10 positions with various dienophiles. orientjchem.orgnih.gov This reaction is synthetically valuable for creating complex, bridged tricyclic structures. orientjchem.orgmnstate.edu The reactivity of the anthracene diene is influenced by substituents.

For anthracenemethanamines, including what would be expected for anthracen-2-ylmethanamine, Diels-Alder reactions proceed with electron-deficient dienophiles. researchgate.net For example, reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or dibenzoylacetylene (B1330223) in a high-boiling solvent like xylene yields the corresponding [4+2] cycloadduct. researchgate.net The reaction involves the anthracene derivative acting as the diene and the acetylene (B1199291) derivative as the dienophile, forming a new six-membered ring and disrupting the aromaticity of the central anthracene ring. researchgate.netmnstate.edu These reactions are crucial for synthesizing molecules with specific three-dimensional structures, such as the precursors to antidepressant drugs like benzoctamine. orientjchem.orgmdpi.com While the reaction typically occurs at the 9,10-positions, unusual regio- and stereo-selectivity can be achieved by using bulky substituents on both the diene and dienophile, which can force addition at the terminal 1,4-positions. nih.govrsc.org

| Diene | Dienophile | Conditions | Product Type |

| Anthracenemethanamine | Dimethyl acetylenedicarboxylate (DMAD) | Xylene, heat | [4+2] Cycloadduct |

| Anthracenemethanamine | Dibenzoylacetylene | Xylene, heat | [4+2] Cycloadduct |

| Anthracene | Maleic Anhydride | Xylene, reflux | [4+2] Cycloadduct |

Photocycloaddition Mechanisms

Anthracene and its derivatives are well-known for their photochemical reactivity. mdpi.com Upon irradiation with UV light, anthracene can undergo a [4+4] cycloaddition reaction with another molecule of anthracene to form a dimer. researchgate.netresearchgate.net This reaction occurs exclusively between the 9,10-position of one molecule and the 9,10-position of another, linking the two central rings. researchgate.netresearchgate.net This dimerization is often reversible, with the dimer reverting to the two monomeric anthracene units upon heating or irradiation at a shorter wavelength. orientjchem.org

For substituted anthracenes like anthracen-2-ylmethanamine, similar [4+4] photodimerization is an expected pathway. The orientation of the monomers in the crystal lattice or in solution can influence the stereochemistry of the resulting dimer. Supramolecular templating strategies, using metal complexes to hold the anthracene units in a specific orientation (syn or anti), can be used to control the regio- and stereoselectivity of the photochemical [4+4] cycloaddition. rsc.org

In addition to dimerization, photochemical [4+2] cycloadditions are also possible. nih.gov This typically involves the excited state of the anthracene derivative reacting with an alkene. For example, a catalytic asymmetric [4+2] dearomative photocycloaddition between anthracene derivatives and alkenylazaarenes has been developed using a cooperative photosensitizer and a chiral Brønsted acid. nih.gov Such reactions allow for the synthesis of complex, enantioenriched structures that are valuable in medicinal chemistry. nih.gov

Advanced Spectroscopic and Structural Characterization of Anthracen 2 Ylmethanamine and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of anthracen-2-ylmethanamine. These methods probe the vibrational modes of the molecule, offering a detailed fingerprint of its functional groups and conformational status. researchgate.net

For anthracen-2-ylmethanamine, the spectra are dominated by features characteristic of the anthracene (B1667546) core, the methylene (B1212753) linker (-CH2-), and the primary amine (-NH2) group.

Anthracene Core Vibrations: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. astrochem.org The spectrum also shows a series of sharp bands corresponding to the C=C stretching vibrations of the aromatic rings, generally found between 1625 cm⁻¹ and 1450 cm⁻¹. Out-of-plane C-H bending modes are also prominent, with their exact position being sensitive to the substitution pattern on the anthracene ring. nist.gov

Methylene Group Vibrations: The -CH2- group is identified by its symmetric and asymmetric stretching vibrations, which occur in the 2950-2850 cm⁻¹ range. Bending (scissoring) vibrations for the methylene group are expected around 1465 cm⁻¹.

Amine Group Vibrations: The primary amine gives rise to a characteristic pair of N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. The N-H bending (scissoring) vibration typically appears in the 1650-1580 cm⁻¹ range. C-N stretching vibrations can be observed in the 1250-1020 cm⁻¹ region.

Analysis of the gas-phase IR spectrum of 2-aminoanthracene (B165279), a closely related analogue, provides valuable comparative data. researchgate.net The positions of these key vibrational bands can offer insights into intermolecular interactions, such as hydrogen bonding involving the amine group, which may cause shifts and broadening of the N-H and C-N bands. Raman spectroscopy complements IR by providing information on the non-polar bonds, with the aromatic ring vibrations often producing strong Raman signals. mdpi.com Theoretical calculations using methods like Density Functional Theory (DFT) can further aid in the precise assignment of observed vibrational modes. astrochem.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Aromatic C=C | Stretching | 1625 - 1450 | IR, Raman |

| Methylene (-CH₂) | Asymmetric/Symmetric Stretching | 2950 - 2850 | IR, Raman |

| Primary Amine (N-H) | Asymmetric/Symmetric Stretching | 3500 - 3300 | IR |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | IR |

| C-N | Stretching | 1250 - 1020 | IR |

Electronic Absorption and Fluorescence Spectroscopy

The electronic transitions and photoluminescent behavior of anthracen-2-ylmethanamine are characterized using UV-Visible absorption and fluorescence spectroscopy, revealing key aspects of its photophysical properties.

Photophysical Properties and Quantum Yields

The electronic absorption spectrum of anthracen-2-ylmethanamine is dominated by the π-π* transitions of the anthracene chromophore. rsc.org Typically, anthracene derivatives display a well-defined vibronic structure in their absorption spectra, with characteristic peaks observed in the UV region between 325-420 nm. rsc.org The introduction of the aminomethyl group at the 2-position can cause subtle shifts in these absorption bands compared to unsubstituted anthracene.

Upon excitation, these molecules exhibit fluorescence, typically emitting in the blue region of the visible spectrum. The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, is a critical parameter. For many blue-emitting anthracene derivatives, the quantum yield is influenced by the nature and position of substituents, which can alter the rates of radiative and non-radiative decay pathways. researchgate.net For instance, bulky substituents at the 9 and 10 positions can prevent π-π stacking and enhance fluorescence. rsc.org While specific data for anthracen-2-ylmethanamine is not widely published, studies on related anthracene derivatives provide insight. For example, some derivatives are known to have quantum yields ranging from 0.20 to over 0.80, depending on the molecular structure and environment. researchgate.netrsc.org The introduction of amine groups can sometimes lead to quenching or enhancement of fluorescence depending on factors like pH and intramolecular charge transfer (ICT). rsc.orgresearchgate.net

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Solvent |

|---|---|---|---|---|

| Generic Anthracene Derivatives | ~325-420 | ~400-450 | 0.20 - 0.90 | Dichloromethane, Chloroform (B151607), etc. |

| (E)-4'-(2-(anthracen-9-yl)vinyl)-N,N-diphenylbiphenyl-4-amine | Not Specified | Not Specified | Higher than cyano-substituted analogue | Not Specified |

| 2-methyl-9,10-di(2′-naphthyl)anthracene (MADN) | ~395 | ~430 | ~0.73 | Toluene |

Solvatochromism and Aggregation-Induced Emission (AIE)

Solvatochromism is the phenomenon where a substance's color, or more broadly its absorption and emission spectra, changes with the polarity of the solvent. nih.gov This effect arises from differential solvation of the ground and excited electronic states of the molecule. For compounds like anthracen-2-ylmethanamine, the presence of the polar amine group can lead to notable solvatochromic shifts. In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the excited state to a different extent than the ground state, often leading to a red shift (bathochromism) in the emission spectrum. Studies on related amino-anthraquinone dyes have shown that photophysical properties can be significantly influenced by solvent polarity, sometimes indicating structural changes between non-polar and polar environments. researchgate.net

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules are induced to emit strongly upon aggregation in a poor solvent or in the solid state. rsc.org This effect is contrary to the common aggregation-caused quenching (ACQ) seen in many planar aromatic dyes. The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway. lookchem.comresearchgate.net Anthracene derivatives with flexible side groups are excellent candidates for AIE. The aminomethyl group in anthracen-2-ylmethanamine, with its rotational freedom, could potentially lead to AIE behavior. In dilute solutions, free rotation of the C-C and C-N bonds could provide a non-radiative pathway, leading to weak fluorescence. However, in an aggregated state (e.g., in a water/THF mixture or as a solid), the restriction of these rotations could cause a significant enhancement of fluorescence emission. lookchem.comrsc.org

Chiroptical Spectroscopy (CD/ORD) of Chiral Analogues

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for characterizing the three-dimensional structure of chiral molecules. These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light. rsc.org While anthracen-2-ylmethanamine itself is achiral, its chiral analogues are amenable to analysis by these methods.

A chiral analogue could be synthesized, for instance, by introducing a chiral center, such as by using a chiral amine like (R)- or (S)-α-methylbenzylamine in the synthesis, or by attaching a chiral auxiliary to the amine group of anthracen-2-ylmethanamine.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR). A CD spectrum provides information about the stereochemistry and conformation of a molecule, particularly the spatial arrangement of chromophores. For a chiral analogue of anthracen-2-ylmethanamine, the anthracene moiety acts as the chromophore. The sign and intensity of the Cotton effects in the CD spectrum would be directly related to the absolute configuration of the chiral centers and the conformation of the molecule. mdpi.com

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. ORD and CD are related phenomena (through the Kronig-Kramers transforms), and an ORD spectrum also provides information on the absolute stereochemistry of a chiral compound.

These techniques are powerful for confirming the enantiopurity of a sample and for studying conformational changes. For example, the binding of a chiral anthracene derivative to a biological macromolecule like a protein or DNA could be monitored by changes in its CD spectrum. Chiral recognition studies using anthracene-based systems have successfully employed chiroptical methods to distinguish between enantiomers. mdpi.com

Theoretical and Computational Investigations on Anthracen 2 Ylmethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For a molecule such as anthracen-2-ylmethanamine, DFT calculations would be employed to predict its electronic structure and reactivity.

A typical DFT study would begin with geometry optimization. The three-dimensional coordinates of the atoms in anthracen-2-ylmethanamine would be adjusted to find the lowest energy conformation. This is crucial as the molecular geometry dictates many of its chemical and physical properties. Different functionals, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d,p) or larger) would be used to accurately model the electron density and, consequently, the molecular structure.

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. For anthracen-2-ylmethanamine, the electron-rich anthracene (B1667546) core and the amine group would significantly influence these frontier orbitals.

Furthermore, DFT is used to calculate various reactivity descriptors. These are derived from the conceptual DFT framework and help in predicting how and where a molecule will react.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for Anthracen-2-ylmethanamine

| Descriptor | Definition | Predicted Significance for Anthracen-2-ylmethanamine |

| Ionization Potential (IP) | The energy required to remove an electron. | The anthracene moiety would likely be the primary site of electron removal. |

| Electron Affinity (EA) | The energy released when an electron is added. | The extended π-system of the anthracene core would accommodate an extra electron. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. | The nitrogen atom of the amine group would be a site of high electronegativity. |

| Chemical Hardness (η) | The resistance to change in electron distribution. | A larger HOMO-LUMO gap would correlate with higher hardness. |

| Fukui Functions | Indicate the sites most susceptible to nucleophilic, electrophilic, or radical attack. | These would likely highlight the nitrogen atom and specific carbon atoms on the anthracene ring as reactive centers. |

These descriptors provide a quantitative basis for predicting the reactivity of anthracen-2-ylmethanamine in various chemical environments.

Ab Initio Methods for Spectroscopic Parameter Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are often employed for high-accuracy calculations, particularly for spectroscopic properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark data.

For anthracen-2-ylmethanamine, ab initio calculations would be invaluable for predicting its spectroscopic signatures. For instance, calculating the vibrational frequencies using these methods can help in the interpretation of experimental infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in the spectra can be assigned to the stretching, bending, and torsional motions of the various functional groups within the molecule, such as the N-H and C-H stretches of the methanamine group and the characteristic modes of the anthracene core.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations provide insights into the properties of a single, often isolated, molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with the environment.

For anthracen-2-ylmethanamine, MD simulations would be crucial for exploring its conformational space. The bond connecting the methanamine group to the anthracene ring allows for rotational freedom, leading to different spatial arrangements (conformers). An MD simulation would start with an initial structure of the molecule, and the forces on each atom would be calculated using a force field (a set of empirical potential energy functions). The equations of motion are then solved iteratively to simulate the movement of the atoms over time.

By running the simulation for a sufficient duration (nanoseconds to microseconds), a trajectory of the molecule's motion is generated. Analysis of this trajectory would reveal the preferred conformations of anthracen-2-ylmethanamine and the energy barriers between them.

Furthermore, MD simulations are essential for understanding the influence of the solvent. The properties and behavior of a molecule can change dramatically in solution compared to the gas phase. To study this, the anthracen-2-ylmethanamine molecule would be placed in a box of explicit solvent molecules (e.g., water, ethanol). The simulation would then capture the dynamic interactions, such as hydrogen bonding between the amine group and water molecules, and the solvophobic interactions of the anthracene core. These simulations can provide insights into solubility and how the solvent affects the conformational equilibrium.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) through Computational Models

Computational models are powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of compounds.

For NMR spectroscopy , chemical shifts (¹H and ¹³C) and coupling constants can be calculated using DFT, often with specialized functionals and basis sets. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted NMR spectrum would serve as a valuable reference for experimentalists to confirm the structure of synthesized anthracen-2-ylmethanamine.

UV-Vis spectroscopy is related to the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the most common method for predicting UV-Vis spectra. By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. For anthracen-2-ylmethanamine, the π-π* transitions of the anthracene chromophore would dominate the UV-Vis spectrum.

IR spectroscopy probes the vibrational modes of a molecule. As mentioned in section 5.1.2, both DFT and ab initio methods can be used to calculate the vibrational frequencies. The resulting computed IR spectrum, with its characteristic peaks for the amine and aromatic moieties, would be a key tool for structural verification.

Table 2: Hypothetical Computationally Predicted Spectroscopic Data for Anthracen-2-ylmethanamine

| Spectroscopy | Predicted Feature | Computational Method |

| ¹H NMR | Chemical shifts of aromatic and aliphatic protons. | DFT (GIAO) |

| ¹³C NMR | Chemical shifts of carbon atoms in the anthracene and methanamine groups. | DFT (GIAO) |

| UV-Vis | Absorption maxima (λmax) corresponding to π-π* transitions. | TD-DFT |

| IR | Vibrational frequencies for N-H, C-H, and C=C stretching and bending modes. | DFT |

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

For anthracen-2-ylmethanamine, computational methods could be used to study its reactivity in various transformations, such as nucleophilic substitution at the amine group or electrophilic addition to the anthracene ring. The general approach involves mapping the potential energy surface (PES) of the reaction. The PES is a mathematical or graphical representation of the energy of a system as a function of the positions of its atoms.

The process starts by identifying the structures of the reactants and products. Then, computational methods are used to locate the transition state.

Transition State Characterization

The transition state (TS) is a critical point on the PES that represents the highest energy barrier along the reaction pathway. It is a saddle point, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Locating the TS structure is a key step in understanding a reaction mechanism. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to find an approximate TS structure, which is then refined to an exact saddle point. A true transition state is characterized by having exactly one imaginary vibrational frequency. The displacement vectors of this imaginary frequency show the motion of the atoms as they traverse the energy barrier from reactants to products.

Once the transition state is characterized, the activation energy (the energy difference between the reactants and the transition state) can be calculated. This provides a quantitative measure of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, one could computationally explore whether a reaction involving anthracen-2-ylmethanamine proceeds through a concerted mechanism or a stepwise mechanism involving intermediates.

Energy Profiles and Kinetic Predictions

Theoretical studies employing computational methods such as Density Functional Theory (DFT) are powerful tools for mapping the potential energy surfaces of chemical reactions and predicting their kinetic feasibility. columbia.edunih.gov For a molecule like Anthracen-2-ylmethanamine, such investigations would typically involve calculating the transition state energies for various hypothetical reaction pathways, such as its formation, degradation, or participation in further chemical transformations. These calculations would yield activation energies, which are crucial for predicting reaction rates and understanding reaction mechanisms at a molecular level.

However, a review of publicly available scientific literature indicates that specific, detailed energy profiles and kinetic predictions for reactions involving Anthracen-2-ylmethanamine have not been extensively reported. While computational methods for studying isomers and reaction pathways are well-established nih.govnih.gov, dedicated studies providing quantitative data on the reaction kinetics of this particular compound are not readily found. As a result, specific data tables for activation energies or reaction rate constants for Anthracen-2-ylmethanamine cannot be provided at this time.

Non-Covalent Interactions and Supramolecular Assembly Modeling

The study of non-covalent interactions is fundamental to understanding how molecules recognize each other and self-assemble into larger, ordered structures. youtube.com For Anthracen-2-ylmethanamine, the presence of the aromatic anthracene core and the primary amine group suggests the potential for various non-covalent interactions, including π-π stacking, hydrogen bonding (N-H···π and N-H···N), and van der Waals forces. Computational modeling is an essential tool for investigating these interactions, predicting the geometry of molecular aggregates, and understanding the principles of supramolecular self-organization. youtube.com

Despite the suitability of Anthracen-2-ylmethanamine for such studies, specific computational models detailing its non-covalent interaction patterns and subsequent supramolecular assembly are not available in the current body of scientific literature. Research on the supramolecular chemistry of anthracene derivatives is an active field, but studies focusing explicitly on the 2-substituted methanamine derivative are not documented in public databases. Therefore, no specific data or interactive tables on the binding energies or geometries of Anthracen-2-ylmethanamine supramolecular structures can be presented.

Applications of Anthracen 2 Ylmethanamine and Its Derivatives in Materials Science and Chemical Systems

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Anthracene (B1667546) derivatives have become pivotal in the advancement of organic light-emitting diode (OLED) technology. beilstein-journals.orgresearchgate.net Their inherent high fluorescence quantum efficiency and excellent electron-transporting capabilities make them ideal candidates for various roles within OLED device architecture. beilstein-journals.orgresearchgate.net Researchers have extensively utilized these compounds to create high-performance devices, particularly for achieving efficient and stable deep-blue emission, which remains a significant challenge in the field. researchgate.netnagoya-u.ac.jp

Charge Transport Materials

The performance of an OLED is critically dependent on the efficient transport and injection of charge carriers (electrons and holes) within its layers. Anthracene-based molecules have been investigated as effective electron transport materials (ETMs). Theoretical studies using Density Functional Theory (DFT) and Marcus theory have shown that certain anthracene derivatives exhibit low reorganization energies and high charge mobility, which are advantageous for efficient charge transport. nih.govanu.edu.au For instance, a comparative study of anthracene and pyrene (B120774) derivatives highlighted that compounds like 9-[(5-nitropyridin-2-aminoethyl)iminiomethyl]-anthracene possess favorable opto-electronic and charge transport properties for OLED applications. nih.govanu.edu.au

Furthermore, asymmetric anthracene derivatives have been specifically designed to function as high-performance ETMs. By attaching large, bulky groups like phenanthroimidazole/pyrenoimidazole and terphenyl units to the 9 and 10 positions of the anthracene core, researchers have created materials with excellent electron mobility, contributing to OLEDs with high external quantum efficiencies (EQEs) reaching up to 8.44%. nagoya-u.ac.jp The use of two-dimensional materials, such as graphene and transition metal dichalcogenides, as interlayers or dopants can also enhance charge injection and transport in devices that utilize organic semiconductors like anthracene derivatives. nih.gov

Fluorescent Emitters and Hosts

Derivatives of anthracene are widely employed as the emissive component in OLEDs, valued for their ability to produce bright light with high efficiency. researchgate.net Molecular engineering, such as creating highly twisted molecular configurations, helps to restrain π-conjugation and prevent intermolecular π–π stacking, leading to deep-blue light emission. researchgate.netmdpi.com

Several strategies have been developed to optimize anthracene-based emitters:

Fluorination: Introducing fluorine atoms into diphenylanthracene derivatives (nF-DPAs) can produce deep-blue emitters. An OLED using a 2F-DPA emitter achieved Commission Internationale de L'Eclairage (CIE) coordinates of (0.15, 0.09). researchgate.net When used as a host material for other emitters, the 2F-DPA enabled a device with high luminance (>20,000 cd/m²), a high current efficiency of 9.6 cd/A, and an external quantum efficiency of 5.2%. researchgate.net

Bipolar Hosts: Novel bipolar anthracene compounds, which possess both hole and electron transporting moieties, have been synthesized. A non-doped device using mCzAnBzt as the emitter showed deep-blue emission with CIE coordinates of (0.15, 0.07) and a maximum EQE of 7.95%, one of the best performances for non-doped deep-blue devices. anu.edu.au

Triplet-Triplet Annihilation (TTA): By designing molecules with a highly twisted configuration, such as DPF-AnCN, it is possible to create non-doped OLEDs that harness the TTA process to enhance efficiency. A device using DPF-AnCN exhibited a maximum EQE of 7.1% with very low efficiency roll-off and deep-blue CIE coordinates of (0.149, 0.104). mdpi.com

The table below summarizes the performance of select anthracene derivatives in OLEDs.

Table 1: Performance of Selected Anthracene Derivatives in OLEDs| Compound/Device Type | Role | Max. EQE (%) | CIE Coordinates (x, y) | Emitted Color |

|---|---|---|---|---|

| DPF-AnCN | Emitter (Non-doped) | 7.1% | (0.149, 0.104) | Deep Blue |

| mCzAnBzt | Emitter (Non-doped) | 7.95% | (0.15, 0.07) | Deep Blue |

| 2F-DPA | Emitter (Non-doped) | Not specified | (0.15, 0.09) | Deep Blue |

| 2F-DPA (Host) | Host | 5.2% | (0.15, 0.30) | Blue |

| PIAnTPh | ETM / Emitter | 8.09% | Not specified | Deep Blue |

| PyIAnTPh | ETM / Emitter | 8.44% | Not specified | Deep Blue |

Fluorescent Chemosensors and Probes for Ion and Neutral Molecule Detection

The inherent fluorescence of the anthracene moiety makes its derivatives excellent platforms for developing chemosensors. These sensors operate through mechanisms like photoinduced electron transfer (PET), where the binding of an analyte modulates the fluorescence output, leading to a detectable signal. nih.govacs.org The versatility of the anthracene structure allows for the attachment of various receptor units, enabling the selective detection of both anions and cations. nih.gov

Anion Recognition Systems

Anthracene-based fluorescent sensors have been successfully designed for the selective recognition of various anions. The design often involves incorporating hydrogen-bond donor groups, such as ureas, amides, or hydrazones, onto the anthracene scaffold. acs.orgresearchgate.netfrontiersin.org

Urea (B33335) and Amide Receptors: Anthracene derivatives functionalized with urea or amide groups can serve as effective receptors for anions like acetate (B1210297) (AcO⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻). acs.orgresearchgate.net The binding of these anions often leads to a quenching of the anthracene fluorescence. acs.orgresearchgate.net For example, charge-neutral sensors with a thiourea (B124793) moiety show selective fluorescence quenching upon binding with AcO⁻, H₂PO₄⁻, and fluoride (B91410) (F⁻) through a PET mechanism. acs.org

Hydrazone-Based Sensors: A series of hydrazone derivatives of anthracene have been synthesized to act as colorimetric and fluorescent anion sensors. frontiersin.org These receptors show a high binding affinity for acetate, and the interaction can cause fluorescence quenching and a visual color change. frontiersin.org

Phenylalaninol-Modified Sensors: A sensor bearing a phenylalaninol unit attached to the 9-position of anthracene demonstrated specific fluorescence enhancement for acetate anions in aqueous solutions under simulated physiological conditions. nih.gov This selectivity is attributed to a favorable binding interaction that disrupts the PET process, thus "turning on" the fluorescence. nih.gov

Cation Coordination and Detection

The modification of the anthracene framework with specific chelating agents has led to the development of fluorescent probes for various metal ions. These sensors are crucial for environmental monitoring and biological imaging. nih.govfrontiersin.org

Zinc (Zn²⁺) Detection: An anthracene-containing dipyridylamine-based receptor was designed for the sequential detection of Zn²⁺ and Cu²⁺. researchgate.net The receptor exhibits a highly selective fluorescence "off-on" response to Zn²⁺. The resulting complex can then be used to detect Cu²⁺, which displaces the Zn²⁺ and quenches the fluorescence. researchgate.net

Chromium (Cr³⁺) Detection: A simple Schiff base probe, synthesized from 2-aminoanthracene (B165279) and 2-thiophenecarboxaldehyde, acts as a selective "turn-on" fluorescent sensor for Cr³⁺ in aqueous media. nih.gov The detection mechanism involves the hydrolysis of the C=N bond, and the probe exhibits a low detection limit of 0.4 μM with a rapid response time. nih.gov

Mercury (Hg²⁺) Detection: Anthracene-bearing thioacetals have been developed as "turn-on" chemodosimeters for Hg²⁺. acs.org The presence of Hg²⁺ triggers a desulfurization reaction, releasing a highly fluorescent aldehyde and providing a clear signal with a detection limit in the nanomolar range. acs.org

The table below highlights some anthracene-based fluorescent sensors for cations.

Table 2: Examples of Anthracene-Based Fluorescent Cation Sensors| Sensor Type | Target Cation | Response Type | Detection Limit |

|---|---|---|---|

| Dipyridylamine-based receptor | Zn²⁺ | "Turn-on" Fluorescence | Not specified |

| Thiophene-Schiff base | Cr³⁺ | "Turn-on" Fluorescence | 0.4 μM |

| Thioacetal derivative | Hg²⁺ | "Turn-on" Fluorescence | 59 nM |

Supramolecular Chemistry and Self-Assembly Processes

The planar and aromatic nature of the anthracene core makes it an ideal component for directing the formation of ordered structures through non-covalent interactions, primarily π-π stacking. researchgate.netacs.org This property is fundamental to its use in supramolecular chemistry, where molecules are designed to self-assemble into larger, functional architectures. mdpi.com

Researchers have harnessed this tendency to create a variety of self-assembled materials:

Hydrogels: Amphiphilic anthracene derivatives, such as those with a pyridinium (B92312) tail, can self-assemble in the presence of a polyacid cross-linker to form supramolecular hydrogels. nih.gov The assembly process is driven by a combination of π-stacking of the anthracene units and electrostatic interactions between the pyridinium and acid groups. nih.gov

Chiral Aggregates: By attaching carbohydrate moieties (glycosides) to an anthracenemethyl core, synthons can be created that undergo facile self-assembly in aqueous solutions. acs.org The π–π stacking of the anthracene cores drives the process, while the chirality of the sugar unit dictates the handedness of the resulting supramolecular structures, which form fiber-like morphologies. acs.org

Nanofibers and Gels: Soluble 2,3-alkoxy derivatives of anthracene have been shown to act as gelators for a wide range of organic solvents. researchgate.net This gelation is the result of the self-assembly of the molecules into nanofibers, which form a three-dimensional network. These non-covalent interactions are primarily van der Waals forces and π-π stacking. researchgate.net

Metallosupramolecular Cages: Anthracene units can be incorporated as linkers in the self-assembly of complex metallosupramolecular architectures, such as [Pd₂L₄]⁴⁺ cages. anu.edu.auanu.edu.au In these structures, π-π interactions between the anthracene panels on different ligands can influence the shape and cavity of the cage, affecting its host-guest binding properties. anu.edu.auanu.edu.au

The study of these self-assembly processes is crucial for the bottom-up fabrication of novel nanomaterials with tailored photophysical and electronic properties.

Molecular Recognition Motifs

The planar aromatic surface of anthracene derivatives serves as an ideal platform for constructing receptors capable of recognizing other molecules through non-covalent interactions. These interactions, primarily van der Waals forces, including π–π stacking and CH–π interactions, are fundamental to host-guest chemistry. nih.gov The ability to create tailored chiral π-surfaces allows for the development of receptors with high shape complementarity, enabling the enantioselective recognition of chiral molecules that lack specific sites for hydrogen bonding. nih.gov

A notable example involves a novel benzo[ghi]perylene (B138134) trisimide (BPTI) receptor, where the π-scaffold is twisted into a chiral plane. nih.gov This tailored host demonstrates remarkable enantiodifferentiation when binding with helicenes, a class of chiral polycyclic aromatic compounds. nih.gov The complexation between the enantiopure receptor and the different enantiomers of rutgers.eduhelicene results in significantly different binding constants, showcasing the efficacy of pure π-surface interactions in achieving high-level molecular recognition. nih.gov This enantioselective binding is visually detectable through a specific exciplex-type emission from the interacting homochiral π-scaffolds. nih.gov In a biological context, the planar structure of anthracene is a key feature that allows certain derivatives to intercalate with DNA, a fundamental molecular recognition process that can inhibit DNA replication and transcription. mdpi.com

Table 1: Enantioselective Binding of rutgers.eduHelicene by a Chiral BPTI Receptor This interactive table summarizes the binding constants from complexation experiments, demonstrating enantiodifferentiation.

| Guest Molecule | Host Molecule | Binding Constant (K) in M⁻¹ |

|---|---|---|

| (P)- rutgers.eduhelicene | (P)-BPTI | 10,700 nih.gov |

Self-Assembled Monolayers (SAMs)

Derivatives of anthracen-2-ylmethanamine are utilized in the fabrication of self-assembled monolayers (SAMs), which are highly ordered molecular layers formed spontaneously on a substrate surface. These ultrathin films are critical for modifying surface properties and developing molecular-scale electronic devices. researchgate.netrsc.org

Researchers have designed and synthesized functionalized triethoxysilanes bearing an X-shaped, anthracene-based semiconducting molecule. elsevierpure.comnih.gov These precursors form stable and reactive monolayers on hydroxylated SiO₂ surfaces. elsevierpure.comnih.gov When such a SAM is used as an interfacial layer, it can induce uniform coverage and ordering of subsequently deposited molecules, significantly improving the performance of ultrathin film transistors (UTFTs). elsevierpure.comnih.gov Similarly, an anthracene-terminated SAM has been successfully employed as a hole-transport monolayer in perovskite solar cells, achieving a high power conversion efficiency and superior device stability. rsc.org

The electronic and thermoelectric properties of anthracene-based SAMs can be precisely controlled by chemically modifying the anchor groups that bind the molecule to the electrode surface. researchgate.netrsc.org Studies have shown that varying the anchor groups on an anthracene core can modulate the cross-plane conductance of the resulting SAM by a factor of approximately three. researchgate.netrsc.org Furthermore, the Seebeck coefficient, a measure of the thermoelectric voltage generated in response to a temperature difference, can be enhanced by over an order of magnitude through strategic anchor group selection, allowing for the realization of both positive and negative Seebeck coefficients. researchgate.netrsc.org This demonstrates a critical step toward creating functional ultra-thin-film devices for future electronic applications. rsc.org

Table 2: Performance of Anthracene-Derivative SAMs in Electronic Devices This interactive table presents key performance metrics for electronic devices incorporating anthracene-based SAMs.

| Device Type | SAM Function | Substrate | Key Performance Metric | Value |

|---|---|---|---|---|

| Ultrathin Film Transistor (UTFT) | Interfacial Layer | SiO₂ | Field-Effect Mobility | 0.04 cm² V⁻¹ s⁻¹ elsevierpure.comnih.gov |

| Ultrathin Film Transistor (UTFT) | Interfacial Layer | SiO₂ | Ion/Ioff Ratio | ~6.3 x 10³ to 1.0 x 10⁴ elsevierpure.comnih.gov |

Table 3: Tunable Thermoelectric Properties of Anthracene-Based SAMs This interactive table shows how different anchor groups on an anthracene core affect the thermoelectric properties of the resulting SAMs.

| Anthracene Core | Anchor Groups | Relative Conductance | Seebeck Coefficient (S) |

|---|

Catalysis and Ligand Design

The anthracene framework is a versatile scaffold for the design of catalysts and ligands used in a variety of chemical transformations, including organocatalysis, transition metal-catalyzed reactions, and photoredox catalysis.

Organocatalysis (e.g., Secondary Amine Catalysis)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. mdpi.com Secondary amines, such as proline and its derivatives, are prominent organocatalysts that activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. mdpi.com

This activation strategy has been applied to anthracene-containing substrates. For instance, aminocatalysis can activate anthracenes to participate in enantioselective Diels-Alder reactions, which proceed with a concomitant breaking of aromaticity. researchgate.net Specifically, anthracen-9-yl-acetaldehydes can be activated by a secondary amine catalyst to form a linear trienamine intermediate. researchgate.net This intermediate then undergoes a highly enantioselective [4+2] cycloaddition with dienophiles like nitroalkenes at room temperature and with low catalyst loadings. researchgate.net Such cascade reactions enable the stereocontrolled synthesis of complex, highly functionalized polycyclic structures. nih.gov

Ligands for Transition Metal Catalysis (e.g., Cross-Coupling Reactions)

In transition metal catalysis, ligands are crucial for modulating the reactivity, selectivity, and efficiency of the metal center. frontiersin.org The steric and electronic properties of anthracene-based molecules make them suitable for use as, or incorporation into, ligands for various catalytic processes. chiba-u.jp

Phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are widely used in transition metal catalysis. frontiersin.org The fine-tuning of bulky, electron-rich phosphine ligands like SPhos and XPhos has enabled the efficient synthesis of sterically hindered anthracene derivatives via Suzuki cross-coupling reactions. frontiersin.org Similarly, novel, sterically demanding NHC ligands have shown excellent performance in palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations. rutgers.edu The design of these ligands with extreme steric hindrance around the transition metal is critical for promoting challenging bond activations and stabilizing reactive intermediates. rutgers.edu Furthermore, specialized ligand design can achieve site-selective coordination of a metal fragment to the central ring of an anthracene core, a challenging feat that allows for the synthesis of unique organometallic complexes. researchgate.net

Photoredox Catalysis

Photoredox catalysis utilizes light to generate excited-state catalysts that can initiate chemical reactions via single-electron transfer. The anthracene core, with its ability to absorb light and participate in energy transfer processes, is a valuable component in this field. nih.gov

A cooperative catalysis platform combining a photosensitizer and a chiral Brønsted acid has been developed for the catalytic asymmetric [4+2] dearomative photocycloaddition of anthracene and its derivatives with alkenylazaarenes. nih.gov In this system, the anthracene substrate is activated through energy transfer from an excited-state photosensitizer, initiating a highly stereoselective transformation. nih.gov This method provides access to a diverse range of pharmaceutically relevant cycloadducts with high yields and excellent stereocontrol. nih.gov Related polycyclic aromatic structures, such as acridinium (B8443388) dyes, are known to be potent photoredox catalysts that, upon irradiation with visible light, become powerful oxidants capable of generating reactive radical cation intermediates from various substrates. youtube.com

Dye and Pigment Chemistry

The extended π-conjugated system of the anthracene ring system is a classic chromophore, the part of a molecule responsible for its color. researchgate.net By attaching auxochromes—groups like amines (-NH₂) or hydroxyls (-OH) that modify the light-absorbing properties of the chromophore—the color and photophysical properties of anthracene-based molecules can be extensively tuned. researchgate.net The amino group in anthracen-2-ylmethanamine functions as an auxochrome.